molecular formula C6H14O5S B6613607 2,3-dimethoxypropyl methanesulfonate CAS No. 188877-26-1

2,3-dimethoxypropyl methanesulfonate

Cat. No.: B6613607
CAS No.: 188877-26-1
M. Wt: 198.24 g/mol
InChI Key: KIQXAOUPZXQXEB-UHFFFAOYSA-N
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Description

2,3-Dimethoxypropyl methanesulfonate is an organic compound with the molecular formula C6H14O5S. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications .

Preparation Methods

Chemical Reactions Analysis

2,3-Dimethoxypropyl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dimethoxypropyl methanesulfonate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxypropyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the modification of nucleophilic sites within biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

2,3-Dimethoxypropyl methanesulfonate can be compared with other methanesulfonate esters such as:

  • Methyl methanesulfonate
  • Ethyl methanesulfonate
  • Isopropyl methanesulfonate

These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and specific applications. The unique structure of this compound, with its two methoxy groups, provides distinct reactivity and solubility characteristics that make it suitable for specific applications .

Properties

IUPAC Name

2,3-dimethoxypropyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5S/c1-9-4-6(10-2)5-11-12(3,7)8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQXAOUPZXQXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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